molecular formula C9H11BrO B2909902 (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol CAS No. 1438382-09-2

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Katalognummer: B2909902
CAS-Nummer: 1438382-09-2
Molekulargewicht: 215.09
InChI-Schlüssel: PQAOTIKGTPSSAH-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 1438382-09-2) is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research. With a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol , this compound serves as a versatile enantiopure building block. The presence of both a bromo substituent and a chiral ethanol group on the aromatic ring provides two distinct reactive sites for further chemical modification . This allows researchers to employ this molecule in a variety of cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures . The compound is characterized by 95% purity and requires storage under an inert atmosphere at room temperature to ensure stability . It is supplied with associated Safety Data Sheets (SDS) and Certificate of Analysis (COA) documentation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOTIKGTPSSAH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-3-methyl-alpha-methylbenzyl alcohol chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chiral Building Block: 4-bromo-3-methyl-α-methylbenzyl alcohol

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, stereochemistry is not a trivial detail; it is a cornerstone of molecular design and function. The specific three-dimensional arrangement of atoms in a molecule, or its chirality, can dictate its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different physiological effects. It is this fundamental principle that drives the demand for enantiomerically pure building blocks.

Among these crucial synthons, chiral secondary alcohols are of paramount importance. This guide focuses on 4-bromo-3-methyl-α-methylbenzyl alcohol , also known as 1-(4-bromo-3-methylphenyl)ethanol. This molecule serves as a versatile chiral intermediate, providing a synthetically useful handle for the construction of more complex, high-value molecules. Its substituted phenyl ring and chiral hydroxyl group make it a key component in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1] This document provides a comprehensive technical overview of its synthesis, resolution, and application, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and optical properties of 4-bromo-3-methyl-α-methylbenzyl alcohol are critical for its handling, characterization, and use in synthesis. The racemic form is typically a solid at room temperature, while the enantiopure forms are often liquids.

PropertyRacemic (±)(R)-(+)-Enantiomer(S)-(-)-Enantiomer
Molecular Formula C₉H₁₁BrOC₉H₁₁BrOC₉H₁₁BrO
Molecular Weight 215.09 g/mol 215.09 g/mol 215.09 g/mol
Appearance SolidLiquidLiquid
Melting Point 42-46 °CNot ApplicableNot Applicable
Boiling Point Not specifiedNot specifiedNot specified
Density (@ 25°C) Not specified1.322 g/mL[2]1.322 g/mL[3]
Refractive Index (n20/D) Not specified1.569[2]1.570[3]
Optical Rotation [α]20/D +39° (c=1 in chloroform)[2]-38.0° (c=1 in chloroform)[3]

Synthesis of Racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol

The most direct and common route to the racemic alcohol is through the reduction of the corresponding ketone, 4-bromo-3-methylacetophenone. This transformation is typically achieved with high efficiency using standard hydride reducing agents.

Core Reaction: Ketone Reduction

The carbonyl group of 4-bromo-3-methylacetophenone is reduced to a secondary alcohol using a nucleophilic hydride source. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation due to its selectivity, safety, and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[4] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol from 4-bromo-3-methylacetophenone.

Materials:

  • 4-bromo-3-methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 4-bromo-3-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic alcohol.

  • The product can be purified further by column chromatography on silica gel if necessary.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step in producing this chiral building block.[5] Enzymatic kinetic resolution is a highly efficient and widely used method for this purpose.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[6] In the case of a racemic alcohol, the enzyme will selectively acylate one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted. This process results in a mixture of an ester (from the more reactive enantiomer) and an alcohol (the less reactive enantiomer), which can then be easily separated by standard chromatographic techniques. The choice of enzyme and acyl donor is crucial for achieving high enantioselectivity.[7]

G cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Separation racemate Racemic (±)-Alcohol (R)-Alcohol & (S)-Alcohol reaction_vessel Kinetic Resolution (Selective Acylation) racemate->reaction_vessel reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction_vessel ester (R)-Ester reaction_vessel->ester Fast Reaction alcohol (S)-Alcohol (Unreacted) reaction_vessel->alcohol Slow/No Reaction

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol using Novozym 435.

Materials:

  • Racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (MTBE) or Hexane (solvent)

  • Molecular sieves (optional, for drying)

  • Orbital shaker or magnetic stirrer, temperature-controlled bath.

Procedure:

  • To a flask, add the racemic alcohol (1.0 eq), the solvent (e.g., MTBE), and the acyl donor, vinyl acetate (0.6 eq). Using slightly more than 0.5 equivalents of the acyl donor ensures that the reaction can proceed to ~50% conversion.

  • Add the immobilized lipase, Novozym 435 (typically 10-20% by weight relative to the substrate).

  • Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Maintain the reaction at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. This can take several hours to days depending on the specific conditions.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. These two compounds have different polarities and can be readily separated by standard flash column chromatography on silica gel.

  • The purified (R)-ester can be hydrolyzed back to the (R)-alcohol using a mild base (e.g., K₂CO₃ in methanol) or acid.

Alternative Resolution Method: Diastereomeric Salt Formation

A classical chemical approach involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomers.[8] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[9]

Workflow for Diastereomeric Resolution:

  • Esterification: React the racemic alcohol with a chiral resolving agent, such as an enantiopure carboxylic acid (e.g., (S)-mandelic acid) or an acid anhydride followed by a chiral base, to form a mixture of diastereomeric esters or salts.[8]

  • Separation: Exploit the different solubilities of the diastereomers to separate them by fractional crystallization. This may require testing various solvents and multiple recrystallization steps.

  • Hydrolysis: Cleave the chiral auxiliary from each separated diastereomer to recover the pure (R)- and (S)-enantiomers of the alcohol.

This method can be laborious and depends heavily on the crystallization behavior of the diastereomers, which is often unpredictable.[5]

Applications in Synthesis

The enantiopure forms of 4-bromo-3-methyl-α-methylbenzyl alcohol are valuable intermediates in asymmetric synthesis. The bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chiral hydroxyl group can be used to direct stereoselective reactions or can be converted into other functional groups.

  • Pharmaceutical Intermediates: Both the (R)- and (S)-enantiomers serve as building blocks for synthesizing complex active pharmaceutical ingredients (APIs). They are reported as intermediates in the synthesis of anti-tumor drugs and other biologically active molecules.[10][11]

  • Chiral Auxiliaries and Ligands: The chiral alcohol can be used to synthesize chiral auxiliaries or ligands for asymmetric catalysis.

  • Molecular Probes: This compound has been used as a molecular probe for preparing photosensitive materials and for labeling proteins and DNA.[11]

G start 4-bromo-3-methyl acetophenone racemate Racemic (±)-Alcohol start->racemate Reduction (e.g., NaBH4) resolution Chiral Resolution (e.g., Enzymatic) racemate->resolution r_enantiomer (R)-Alcohol resolution->r_enantiomer Separation s_enantiomer (S)-Alcohol resolution->s_enantiomer Separation api Advanced Intermediates & APIs r_enantiomer->api Asymmetric Synthesis s_enantiomer->api Asymmetric Synthesis

Conclusion

4-bromo-3-methyl-α-methylbenzyl alcohol is a strategically important chiral building block whose value is unlocked through efficient and scalable resolution techniques. While classical chemical methods are viable, enzymatic kinetic resolution offers a highly selective, mild, and often more sustainable pathway to obtaining the individual (R)- and (S)-enantiomers. The availability of these enantiopure intermediates provides chemists and drug developers with a powerful tool for the construction of complex, stereochemically defined molecules, ultimately accelerating the discovery and development of new medicines and materials.

References

  • Data Insights Market. (n.d.). (S)-4-Bromo-alpha-methylbenzyl Alcohol Navigating Dynamics Comprehensive Analysis and Forecasts 2026-2034. Retrieved from [Link]

  • African Rock Art. (n.d.). 4-Bromo-3-methylbenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth., 89, 105-114. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. JOCPR, 7(5), 311-322. Retrieved from [Link]

  • Raushel, F. M., et al. (n.d.). Enzymatic Resolution of Chiral Phosphinate Esters. American Chemical Society. Retrieved from [Link]

  • Svendsen, J. S., & Sydnes, L. K. (1990). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chem. Scand., 44, 202–204. Retrieved from [Link]

  • Poppe, L., et al. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Institutes of Health (NIH). Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of Aldehydes and Ketones. Chemguide. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

  • YouTube. (2020). Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]

  • YouTube. (2017). Reactions of ALCOHOLS (Protecting Groups, Pbr3, Oxidation, Reduction & More) PT1. Retrieved from [Link]

Sources

Difference between (1R) and (1S)-1-(4-bromo-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Differences and Implications of (1R)- and (1S)-1-(4-bromo-3-methylphenyl)ethanol

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery and chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed technical examination of the two enantiomers of 1-(4-bromo-3-methylphenyl)ethanol: (1R) and (1S). We will dissect their structural distinctions based on fundamental principles, outline methodologies for their synthesis and separation, and explore the critical implications of their chirality on potential biological activity. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of stereoisomerism as it applies to chiral building blocks and active pharmaceutical ingredients.

The Foundation: Understanding Chirality and Enantiomers

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional orientation of their atoms.[1][2] A specific class of stereoisomers, enantiomers, are pairs of molecules that are non-superimposable mirror images of each other.[3][4] This property, known as chirality, typically arises from the presence of a stereocenter or chiral center—most commonly a carbon atom bonded to four different substituent groups.

The absolute configuration of a chiral center is unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This system assigns a priority (1 through 4, with 1 being the highest) to each of the four groups attached to the stereocenter based on atomic number.[7][8] After orienting the molecule so the lowest priority group (4) points away from the viewer, the configuration is assigned as (R) (from the Latin rectus, for right) if the sequence from priority 1 to 2 to 3 is clockwise, and (S) (from the Latin sinister, for left) if the sequence is counter-clockwise.[7]

Structural Analysis of (1R)- vs. (1S)-1-(4-bromo-3-methylphenyl)ethanol

The molecule 1-(4-bromo-3-methylphenyl)ethanol possesses a single chiral center: the carbon atom bonded to the hydroxyl group (-OH). The four distinct groups attached to this carbon are:

  • The hydroxyl group (-OH)

  • The 4-bromo-3-methylphenyl group (-C₆H₃(Br)(CH₃))

  • The methyl group (-CH₃)

  • A hydrogen atom (-H)

Applying the CIP rules to assign priorities:

  • Priority 1: The oxygen atom of the hydroxyl group has the highest atomic number (8).

  • Priority 2: The carbon atom of the phenyl ring. This carbon is bonded to other carbons, giving it higher priority than the methyl group's carbon, which is only bonded to hydrogens.

  • Priority 3: The carbon atom of the methyl group (atomic number 6).

  • Priority 4: The hydrogen atom (atomic number 1).

By orienting the molecule with the hydrogen atom pointing away, we can determine the absolute configuration for each enantiomer as depicted below.

G cluster_R (1R)-1-(4-bromo-3-methylphenyl)ethanol cluster_S (1S)-1-(4-bromo-3-methylphenyl)ethanol r_center r_h H r_center->r_h  (4) r_oh OH r_center->r_oh (1) r_ch3 CH3 r_center->r_ch3  (3) r_aryl Ar r_center->r_aryl   (2) label_R Clockwise = (R) s_center s_h H s_center->s_h  (4) s_oh OH s_center->s_oh (1) s_ch3 CH3 s_center->s_ch3   (3) s_aryl Ar s_center->s_aryl  (2) label_S Counter-Clockwise = (S) mirror Mirror Plane cluster_S cluster_S cluster_R cluster_R Ar_label Ar = 4-bromo-3-methylphenyl

Caption: 3D representation of (1R) and (1S)-1-(4-bromo-3-methylphenyl)ethanol.

Physicochemical Properties: Identical yet Different

Enantiomers are unique in that they possess identical physical and chemical properties in an achiral environment.[1] This means that the (1R) and (1S) forms of 1-(4-bromo-3-methylphenyl)ethanol will have the same melting point, boiling point, density, and solubility in common (achiral) solvents. Their reactivity with achiral reagents will also be identical.

The defining physical property that distinguishes enantiomers is their interaction with plane-polarized light. Each enantiomer of a chiral compound will rotate plane-polarized light to an equal magnitude but in opposite directions. The (R)-enantiomer might rotate light in a clockwise (+) direction (dextrorotatory), while the (S)-enantiomer would rotate it in a counter-clockwise (-) direction (levorotatory) by the exact same amount, or vice versa. It is crucial to note that the R/S designation does not predict the direction of optical rotation. A 1:1 mixture of both enantiomers, known as a racemic mixture or racemate, will exhibit no optical activity as the rotations cancel each other out.

Property(1R)-Enantiomer(1S)-EnantiomerRacemic Mixture
Molecular Formula C₉H₁₁BrOC₉H₁₁BrOC₉H₁₁BrO
Molecular Weight 215.09 g/mol [9]215.09 g/mol 215.09 g/mol
Melting Point IdenticalIdenticalMay differ from pure enantiomers
Boiling Point IdenticalIdenticalIdentical
Solubility (achiral solvent) IdenticalIdenticalIdentical
Optical Rotation [α] Equal in magnitude, opposite in signEqual in magnitude, opposite in signZero
Interaction with Chiral entities DifferentDifferentDifferent

The Crucial Role of Chirality in Drug Development

The significance of stereochemistry is most pronounced in biological systems, which are inherently chiral.[10] Receptors, enzymes, and other biological targets are made of chiral building blocks (L-amino acids, D-sugars) and thus present a chiral environment.[11] Consequently, enantiomers of a drug can interact with these targets differently, akin to how a left hand fits into a left glove but not a right one.[12]

This stereoselectivity can lead to dramatic differences in:

  • Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause harmful side effects.[13]

  • Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.

While specific biological activity data for (1R)- and (1S)-1-(4-bromo-3-methylphenyl)ethanol are not extensively published, bromophenol compounds derived from marine sources are known to possess a variety of biological activities, including antioxidant and anticancer properties.[14][15] Any potential therapeutic application of this specific alcohol would necessitate a thorough investigation of each individual enantiomer, as their biological effects are expected to differ significantly.

G cluster_receptor Chiral Biological Receptor cluster_drugs Enantiomeric Drugs receptor Binding Site r_drug (R)-Enantiomer r_drug->receptor:port Effective Binding (Therapeutic Effect) s_drug (S)-Enantiomer s_drug->receptor:port Poor/No Binding (Inactive or Toxic Effect)

Caption: Stereoselective interaction of enantiomers with a chiral receptor.

Synthesis and Chiral Separation Strategies

The preparation of enantiomerically pure compounds is a cornerstone of pharmaceutical development.[16] This can be achieved either by asymmetric synthesis or by resolving a racemic mixture.

Synthesis of Racemic 1-(4-bromo-3-methylphenyl)ethanol

A standard and reliable method for synthesizing the racemic alcohol is the reduction of the corresponding prochiral ketone, 1-(4-bromo-3-methylphenyl)ethan-1-one.

G start 1-(4-bromo-3-methylphenyl)ethan-1-one (Prochiral Ketone) product Racemic (1R/1S)-1-(4-bromo-3-methylphenyl)ethanol start->product Reduction reagent Reducing Agent (e.g., NaBH4) in Methanol

Caption: Racemic synthesis via ketone reduction.

Experimental Protocol: Racemic Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-(4-bromo-3-methylphenyl)ethan-1-one (1.0 eq) and dissolve it in methanol (MeOH) at 0 °C (ice bath).

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure racemic 1-(4-bromo-3-methylphenyl)ethanol.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Resolving a racemic mixture into its constituent enantiomers is a common practice in both academic and industrial settings.[17] Chiral HPLC is the most powerful and widely used technique for this purpose.[18] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation.[19] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.

Experimental Protocol: Analytical Chiral HPLC Separation

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralpak AD-H or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the racemic alcohol in the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Record the chromatogram. Two distinct peaks corresponding to the (1R) and (1S) enantiomers should be observed.

    • The relative area of the two peaks can be used to determine the enantiomeric excess (e.e.) of a non-racemic sample.

Conclusion

The distinction between (1R)- and (1S)-1-(4-bromo-3-methylphenyl)ethanol is fundamental and multifaceted. While they are identical in their basic physical and chemical properties in an achiral context, they differ in their three-dimensional structure, their interaction with plane-polarized light, and, most critically, their potential interactions within a chiral biological system. For professionals in drug development and chemical research, recognizing and controlling this stereochemistry is not merely an academic exercise; it is an essential requirement for ensuring the safety, efficacy, and selectivity of novel chemical entities. The methodologies for their synthesis and separation are well-established, providing the necessary tools to harness the unique properties of each distinct enantiomer.

References

  • ChemTalk. (n.d.). Enantiomers vs. Diastereomers. Retrieved from [Link]

  • Study.com. (n.d.). Enantiomers vs Diastereomers | What are Enantiomers?. Retrieved from [Link]

  • Wikipedia. (2021). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. Retrieved from [Link]

  • Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition. Retrieved from [Link]

  • Study.com. (n.d.). Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog?. Retrieved from [Link]

  • Khan Academy. (n.d.). Enantiomers and diastereomers. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]

  • AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System. Retrieved from [Link]

  • Pearson. (n.d.). Enantiomers vs. Diastereomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. Retrieved from [Link]

  • IGI Global. (2025). Chiral alcohols: Significance and symbolism. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). 1-(4-methylphenyl)ethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates 10–14. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4-Methylphenyl)ethanol | CAS#:536-50-5. Retrieved from [Link]

  • MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]

  • PubMed. (2010). Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Retrieved from [Link]

  • SciTechDaily. (2026). Scientists Discover Natural Compounds With Unexpected Benefits for Skin, Anti-Aging, and Heart Health. Retrieved from [Link]

Sources

The Alchemist's Choice: A Technical Guide to Chiral Benzyl Alcohol Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral benzyl alcohols are paramount intermediates in the pharmaceutical industry, forming the stereogenic core of numerous blockbuster drugs.[1][2] Their synthesis in enantiomerically pure form is a critical challenge that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the primary synthetic strategies for accessing these vital building blocks, focusing on the underlying principles, practical considerations, and field-proven methodologies. We will dissect the nuances of asymmetric reduction of prochiral ketones and the strategic application of kinetic and dynamic kinetic resolutions, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Imperative of Chirality in Drug Design

Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, induce harmful side effects. The synthesis of single-enantiomer drugs is therefore not merely a matter of chemical elegance but a critical determinant of safety and efficacy.[3][4] Chiral benzyl alcohols are frequently incorporated into the molecular architecture of APIs to establish the correct three-dimensional orientation required for precise interaction with biological targets.

Core Synthetic Strategies: A Dichotomy of Creation and Selection

The synthesis of enantiomerically pure benzyl alcohols primarily follows two divergent yet complementary pathways:

  • Asymmetric Synthesis: The direct creation of a single enantiomer from a prochiral precursor. This is often the most efficient approach, minimizing waste and downstream purification challenges.

  • Resolution: The separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. While seemingly less direct, resolution techniques, particularly dynamic kinetic resolution, can be exceptionally powerful.

The choice between these strategies is dictated by factors such as substrate scope, catalyst availability and cost, scalability, and the desired level of enantiopurity.

Asymmetric Reduction of Prochiral Ketones: Forging Chirality

The most direct route to chiral benzyl alcohols is the asymmetric reduction of the corresponding prochiral ketones.[5][6][7] This transformation relies on the use of a chiral catalyst or reagent to control the facial selectivity of hydride delivery to the carbonyl group, thereby preferentially forming one enantiomer of the alcohol.

Catalytic Asymmetric Reduction: The Power of Chiral Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high enantioselectivity.[8][9][10][11] This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce a wide array of ketones.[9][12]

Mechanism of Action: The efficacy of the CBS reduction stems from the formation of a rigid, bicyclic transition state.

  • Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[9][10] This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.[9][10]

  • Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex.[9] Steric interactions dictate that the ketone preferentially binds with its smaller substituent oriented towards the bulky group on the catalyst, and the larger substituent away from it.

  • Intramolecular Hydride Transfer: A highly organized, six-membered chair-like transition state is formed, facilitating the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon.[12] This face-selective hydride delivery results in the formation of the chiral alcohol with high enantiomeric excess (ee).

  • Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[12]

CBS_Reduction_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Binding & Reduction cluster_2 Product Release & Regeneration CBS_Catalyst Chiral Oxazaborolidine Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination Borane BH₃ Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Regeneration Chiral_Alcohol Chiral Benzyl Alcohol Product_Complex->Chiral_Alcohol Hydrolysis Noyori_Hydrogenation Precatalyst Ru(II)-BINAP Precatalyst Active_Catalyst Active Ru-Hydride Catalyst Precatalyst->Active_Catalyst H₂ Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination + Ketone Transition_State Pericyclic Transition State Ketone_Coordination->Transition_State Hydrogen Transfer Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Product_Release->Active_Catalyst Regeneration Chiral_Alcohol Chiral Benzyl Alcohol Product_Release->Chiral_Alcohol DKR_Process cluster_0 Racemic Alcohol R_Alcohol (R)-Alcohol Enzymatic_Acylation Enzyme (e.g., Lipase) R_Alcohol->Enzymatic_Acylation S_Alcohol (S)-Alcohol S_Alcohol->R_Alcohol Racemization S_Alcohol->Enzymatic_Acylation (slow) Racemization Racemization Catalyst Acylated_Product Enantiopure (R)-Ester Enzymatic_Acylation->Acylated_Product + Acyl Donor (fast)

Sources

Troubleshooting & Optimization

Preventing racemization of (1R)-1-(4-bromo-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stereochemical Integrity of (1R)-1-(4-bromo-3-methylphenyl)ethanol

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for (1R)-1-(4-bromo-3-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral secondary benzylic alcohol. Maintaining enantiopurity is paramount for ensuring desired pharmacological activity and avoiding potential off-target effects. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues where a loss of enantiomeric excess (% ee) is observed.

Q1: I started with enantiopure (1R)-1-(4-bromo-3-methylphenyl)ethanol (>99% ee), but after my reaction and workup, the product is nearly racemic. What happened?

This is a common and frustrating issue, almost always pointing to the formation of a stabilized, achiral intermediate during your process. The benzylic position of your alcohol is highly susceptible to forming a planar carbocation, which can then be attacked from either face by a nucleophile, leading to a racemic mixture.[1][2]

Primary Culprits and Solutions:

SymptomPotential CauseRecommended Solution
Loss of ee during reaction Acidic Reaction Conditions: The presence of strong Brønsted or Lewis acids can protonate the hydroxyl group, turning it into an excellent leaving group (H₂O).[1][3] This facilitates an SN1-type mechanism, proceeding through a planar, resonance-stabilized carbocation.1. Reagent Choice: Use non-acidic reagents. If an acid is required, use the mildest possible catalyst at the lowest effective concentration and temperature. 2. Buffering: Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to scavenge trace acid impurities. 3. Protect the Alcohol: Convert the alcohol to a robust protecting group (e.g., a silyl ether) that is stable to the reaction conditions.[4][5]
Loss of ee during aqueous workup Acidic Quench/Wash: Quenching the reaction with an acidic solution (e.g., 1M HCl) can induce racemization, even at low temperatures.1. Neutral or Basic Workup: Quench with saturated NaHCO₃ or NH₄Cl solution. Wash with water or brine. Ensure the final pH of the aqueous layer is ≥ 7.
Loss of ee during purification Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and its large surface area can efficiently catalyze racemization, especially with prolonged exposure.1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing 0.5-1% triethylamine (Et₃N) or another non-polar base before packing the column. 2. Alternative Stationary Phases: Use neutral alumina or a reverse-phase (C18) column. 3. Non-Chromatographic Methods: Purify by crystallization or distillation if feasible.
Loss of ee in subsequent substitution reactions Reaction Mechanism: Attempting to substitute the hydroxyl group (after converting it to a leaving group like a tosylate or mesylate) under conditions that favor an SN1 pathway.1. Promote SN2: Use conditions that favor a bimolecular substitution (SN2), which proceeds with inversion of configuration and avoids a carbocation intermediate. This includes using polar aprotic solvents (e.g., DMF, DMSO), good nucleophiles, and avoiding conditions that promote leaving group departure before nucleophilic attack.[6][7]

Frequently Asked Questions (FAQs)

This section covers fundamental principles for maintaining the stereochemical integrity of (1R)-1-(4-bromo-3-methylphenyl)ethanol.

Q2: What is the primary mechanism of racemization for a secondary benzylic alcohol like this one?

The primary mechanism is the formation of an achiral carbocation intermediate at the stereocenter.[2][3][8] Because the chiral carbon is directly attached to the phenyl ring (a benzylic position), the resulting positive charge is significantly stabilized through resonance with the aromatic system. This lowers the activation energy for carbocation formation, making the molecule particularly sensitive to racemizing conditions, especially acid catalysis.[1]

The process is visualized below:

Diagram 1. Acid-catalyzed racemization via a planar carbocation.

Q3: How do I choose the right protecting group for the hydroxyl moiety to prevent racemization?

Protecting the alcohol is one of the most robust strategies. The ideal protecting group should be easy to install under non-racemizing conditions, stable to your intended subsequent reactions, and easy to remove under mild conditions that also do not cause racemization.[9][10] For (1R)-1-(4-bromo-3-methylphenyl)ethanol, silyl ethers are an excellent first choice.

Comparison of Common Alcohol Protecting Groups:

Protecting GroupInstallation ReagentsRemoval ConditionsKey Advantages & Considerations
Trimethylsilyl (TMS) Ether TMSCl, Imidazole or Et₃N, in CH₂Cl₂ or DMFMild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH, or Fluoride source (TBAF).Very easy to install/remove. Low steric bulk. May be too labile for some conditions (e.g., strong nucleophiles, chromatography).
tert-Butyldimethylsilyl (TBDMS or TBS) Ether TBDMSCl, Imidazole or Et₃N, in DMFFluoride source (TBAF in THF) is standard. Stronger acids (e.g., TFA, HCl) are also effective.Highly Recommended. Thermodynamically more stable than TMS. Withstands a broader range of reaction conditions, including chromatography.[4][11]
Triisopropylsilyl (TIPS) Ether TIPSCl, Imidazole, in DMFFluoride source (TBAF). More resistant to acid than TBDMS.Offers significant steric bulk, providing high stability. Useful if subsequent reaction conditions are harsh. Removal is slower.
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), catalytic p-TsOH or PPTSAcidic hydrolysis (e.g., AcOH in THF/H₂O).Stable to bases, nucleophiles, and redox agents. CAUTION: Installation and removal require acidic conditions, which poses a racemization risk.[11] Creates a new stereocenter, leading to diastereomers which can complicate analysis.

Experimental Protocols & Workflows

Protocol 1: TBDMS Protection of (1R)-1-(4-bromo-3-methylphenyl)ethanol

This protocol provides a reliable method to protect the alcohol, rendering it safe for a wide variety of subsequent chemical transformations.

  • Preparation: To a solution of (1R)-1-(4-bromo-3-methylphenyl)ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq). Stir under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Wash: Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly. If purification is needed, use flash chromatography on silica gel that has been pre-treated with 1% Et₃N in the eluent system (e.g., Hexanes/Ethyl Acetate).

General Workflow for Maintaining Stereochemical Integrity:

The following workflow illustrates a comprehensive strategy for using (1R)-1-(4-bromo-3-methylphenyl)ethanol in a multi-step synthesis.

workflow start (1R)-1-(4-bromo-3-methylphenyl)ethanol (>99% ee) protect Step 1: Protection (e.g., TBDMSCl, Imidazole) - Avoid acidic conditions start->protect protected_sm TBDMS-Protected Alcohol (Stereocenter is safe) protect->protected_sm transform Step 2: Transformation (e.g., Grignard, Oxidation, Coupling) - Conditions where free -OH is incompatible protected_sm->transform protected_prod TBDMS-Protected Product transform->protected_prod deprotect Step 3: Deprotection (e.g., TBAF in THF) - Mild, non-acidic conditions protected_prod->deprotect final_prod Final Product (Stereocenter restored) deprotect->final_prod purify Step 4: Purification - Neutralized silica gel or - Crystallization final_prod->purify

Diagram 2. Recommended experimental workflow for stereopreservation.

By carefully selecting reaction conditions, controlling pH, and employing a robust protection-deprotection strategy, you can successfully prevent the racemization of (1R)-1-(4-bromo-3-methylphenyl)ethanol and ensure the stereochemical purity of your target molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
  • Hughes, D. L. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13367-13374. [Link]

  • Cherney, A. H., & Reisman, S. E. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 56(23), 3247-3260. [Link]

  • PubMed Central. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. National Library of Medicine. [Link]

  • Martín-Matute, B., & Bäckvall, J.-E. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry, 11(28), 4685-4691. [Link]

  • Royal Society of Chemistry. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry. [Link]

  • Robert, J. D., & Caserio, M. C. (1977). Racemization. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. Sourced from Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. [Link]

  • Mayr, H., & Ofial, A. R. (2006). Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies. Journal of the American Chemical Society, 128(28), 9063-9074. [Link]

  • Morsch, L. A. (2022). Protection of Alcohols. In Organic Chemistry. Chemistry LibreTexts. [Link]

  • Klinman, J. P. (2013). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • ResearchGate. (2013). (PDF) Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. [Link]

  • Bäckvall, J.-E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research, 46(9), 1957-1967. [Link]

  • Gagné, M. R. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12668-12674. [Link]

  • Pearson+. (n.d.). Optically active butan-2-ol racemizes in dilute acid. Propose a m.... [Link]

  • Pearson+. (n.d.). Optically active butan-2-ol racemizes in dilute acid. Propose a m.... [Link]

  • Khan Academy. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

Sources

Removing ketone impurities from (1R)-1-(4-bromo-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (1R)-1-(4-bromo-3-methylphenyl)ethanol

Case Reference: Centanafadine (EB-1020) Intermediate Processing[1]
Executive Summary

This guide addresses the removal of the ketone precursor, 1-(4-bromo-3-methylphenyl)ethanone , from the chiral alcohol product (1R)-1-(4-bromo-3-methylphenyl)ethanol .[1] This transformation is a critical step in the synthesis of the triple reuptake inhibitor Centanafadine.

The Core Challenge: The ketone impurity often co-crystallizes with the alcohol due to structural similarity. Furthermore, standard reduction strategies (e.g., adding NaBH₄ to "clean up" residual ketone) are contraindicated because they generate racemic alcohol, degrading the enantiomeric excess (ee%) of your (1R) target.

Module 1: Diagnostic & Detection

Before attempting purification, confirm the identity and quantity of the impurity.

MethodDiagnostic MarkerWhy use it?
HPLC (Reverse Phase) Retention time shift. The ketone is generally less polar than the alcohol.Quantifies impurity % w/w.
Chiral HPLC Distinct peaks for (1R), (1S), and Ketone.Critical to ensure purification doesn't degrade ee%.
TLC (Quick Check) Ketone moves higher (higher R_f) in Hexane/EtOAc (e.g., 8:2).Rapid qualitative check during workup.[1]
1H-NMR Methyl group shift. Ketone methyl (~2.6 ppm) vs. Alcohol methyl (~1.4 ppm doublet).Confirms structure identity.
Module 2: Purification Protocols
Protocol A: Fractional Crystallization (The Gold Standard)

Best for: Batches with Ketone < 10% and high ee% requirements.

The ketone lacks the hydrogen-bond donating capability of the alcohol. We exploit this by using a non-polar anti-solvent to keep the ketone in solution while precipitating the alcohol.

Solvent System: n-Heptane / Isopropyl Alcohol (IPA) or n-Heptane / Ethyl Acetate.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot IPA (60-70°C).

  • Anti-solvent Addition: Slowly add hot n-Heptane until the solution becomes slightly turbid.[1]

    • Ratio Target: Typically 5:1 to 10:1 (Heptane:IPA).

  • Seeding (Critical): At ~50°C, add pure seed crystals of (1R)-1-(4-bromo-3-methylphenyl)ethanol.

    • Note: This prevents "oiling out," a common issue with brominated aromatics.

  • Controlled Cooling: Cool to room temperature over 4 hours, then to 0-5°C for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold n-Heptane.[1]

    • Result: The ketone remains in the mother liquor.

Protocol B: Chemical Scavenging with Girard’s Reagent T (The "Rescue" Method)

Best for: High-value chiral batches where further crystallization causes yield loss.[1]

Mechanism: Girard's Reagent T (betaine hydrazide chloride) reacts selectively with the ketone to form a water-soluble hydrazone.[1] The (1R)-alcohol does not react and remains in the organic phase.

Step-by-Step:

  • Setup: Dissolve the crude mixture (containing alcohol + ketone impurity) in Ethanol (10 mL/g) containing 10% Acetic Acid.

  • Reagent Addition: Add Girard's Reagent T (1.2 equivalents relative to the ketone impurity, not the whole mass).

  • Reflux: Heat to reflux for 1–2 hours.

    • Checkpoint: Monitor by TLC until the ketone spot disappears.

  • Workup:

    • Cool the mixture and pour into water (5x volume).

    • Neutralize slightly with NaHCO₃ (to pH ~6-7).[1]

    • Extract: Extract with Ethyl Acetate or DCM.

      • Phase Split: The Ketone-Girard adduct stays in the Aqueous layer.[1] The (1R)-Alcohol moves to the Organic layer.[1]

  • Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.

Module 3: Decision Logic & Workflow

PurificationLogic Start Crude (1R)-Alcohol + Residual Ketone Check Analyze Impurity Level (HPLC/NMR) Start->Check HighImp Ketone > 10% Check->HighImp High Load LowImp Ketone < 5% Check->LowImp Low Load Cryst Protocol A: Crystallization (Heptane/IPA) HighImp->Cryst Girard Protocol B: Girard's Reagent T (Chemical Scavenging) LowImp->Girard CheckEE Check Enantiomeric Excess (Chiral HPLC) Cryst->CheckEE Girard->CheckEE Success Pure (1R)-Alcohol (>99% purity, >99% ee) CheckEE->Success Pass Recycle Reprocess Mother Liquor CheckEE->Recycle Fail

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load.

Frequently Asked Questions (FAQs)

Q1: Why can't I just add NaBH₄ to reduce the remaining ketone? A: This is a critical error in chiral synthesis. Sodium Borohydride (NaBH₄) is a non-selective reducing agent. It will reduce the ketone impurity into a racemic mixture of (1R) and (1S) alcohol. While this removes the ketone, it introduces the (1S)-enantiomer as a new impurity, lowering your overall enantiomeric excess (ee%).

Q2: My product is "oiling out" during crystallization. How do I fix this? A: Oiling out occurs when the product separates as a liquid droplet before crystallizing, often trapping impurities.

  • Fix 1: Increase the temperature slightly to re-dissolve the oil.

  • Fix 2: Add the anti-solvent (Heptane) more slowly.

  • Fix 3: Seed the solution vigorously with pure crystals once the solution is slightly supersaturated. This provides a template for crystal growth rather than oil formation.

Q3: Is Girard's Reagent T compatible with the bromine on the aromatic ring? A: Yes. The conditions for Girard's separation (mild reflux in ethanol/acetic acid) are not harsh enough to cause debromination or nucleophilic aromatic substitution on the 4-bromo-3-methylphenyl ring.[1]

References
  • Centanafadine (EB-1020) Clinical Context & Structure

    • Source: ClinicalTrials.gov.[1][2] "A Trial to Assess How Centanafadine Interacts With Stimulants in the Body."

    • URL:[Link]

  • General Ketone Reduction & Impurity Profiles

    • Source: ACS Green Chemistry Institute.[1] "Ketone Reduction Guide."

    • URL:[Link]

  • Purification of Acetophenone Derivatives (Solubility D

    • Source: Solubility of Things.[3][4][5] "Solubility of 1-(4-bromophenyl)ethanone."

    • URL:[Link]

  • Girard's Reagent Mechanism & Applic

    • Source: Wikipedia / General Organic Chemistry References. "Girard's Reagent."[1]

    • URL:[Link]

  • Synthesis of Bromophenyl Ethanol Intermedi

    • Source: GuideChem.[1] "(1R)-1-(4-Bromo-3-methylphenyl)ethanol Properties and Synthesis."

Sources

Stability of (1R)-1-(4-bromo-3-methylphenyl)ethanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R)-1-(4-bromo-3-methylphenyl)ethanol

Guide: Assessing Stability and Troubleshooting Degradation Under Basic Conditions

Welcome to the technical support guide for (1R)-1-(4-bromo-3-methylphenyl)ethanol. This document, prepared by our senior application scientists, provides in-depth answers to frequently asked questions and robust troubleshooting protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical tools to ensure the stereochemical and chemical integrity of this valuable chiral building block throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Question 1: What are the primary stability concerns for (1R)-1-(4-bromo-3-methylphenyl)ethanol when exposed to basic conditions?

When working with (1R)-1-(4-bromo-3-methylphenyl)ethanol, a chiral secondary benzylic alcohol, three primary degradation pathways must be considered under basic conditions: racemization, oxidation, and, to a lesser extent, elimination. The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they are cationic, radical, or anionic in nature.[1][2]

  • Racemization: This is the most significant concern for a stereochemically pure compound. Racemization results in the loss of enantiomeric purity, forming a 1:1 mixture of the (R) and (S) enantiomers. This process can be accelerated by certain catalysts and conditions, potentially compromising the stereochemical outcome of a synthesis.[3][4]

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding achiral ketone: 1-(4-bromo-3-methylphenyl)ethan-1-one. This transformation can be promoted by various oxidizing agents, and even by atmospheric oxygen, particularly at elevated temperatures or in the presence of trace metal impurities which can be exacerbated by basic media.[5]

  • Elimination: While less common for alcohols under strictly basic conditions due to the poor leaving group nature of the hydroxide ion (-OH), elimination to form 4-bromo-3-methylstyrene is a theoretical possibility.[6] This pathway is far more prevalent under acidic conditions where the hydroxyl group is protonated to form a good leaving group (H₂O).[7]

Question 2: I'm observing a gradual loss of enantiomeric excess (e.e.) in my reaction. What is the likely mechanism of base-mediated racemization?

The loss of enantiomeric excess strongly suggests that racemization is occurring. While direct deprotonation of the benzylic C-H bond by a base is energetically unfavorable, bases can facilitate racemization through more complex, often subtle, mechanisms.

A highly plausible pathway involves a transient, reversible oxidation-reduction cycle. In this scenario, a small fraction of the benzylic alcohol is oxidized to the achiral ketone, 1-(4-bromo-3-methylphenyl)ethan-1-one. This oxidation can be initiated by trace impurities or dissolved oxygen. Subsequently, the ketone is reduced back to the alcohol. If this reduction is not stereoselective, it will produce a racemic mixture of the alcohol, thereby eroding the overall enantiomeric excess of the starting material. This process is conceptually similar to a hydrogen auto-transfer reaction, which can be catalyzed by trace metals.[3]

Below is a diagram illustrating this proposed catalytic cycle for racemization.

G cluster_0 Racemization Cycle R_Alcohol (1R)-Alcohol (Enantiopure) Ketone Achiral Ketone 1-(4-bromo-3-methylphenyl)ethan-1-one R_Alcohol->Ketone [Oxidation] (e.g., trace O₂, metal impurities) Racemic_Alcohol Racemic Alcohol (R/S Mixture) Ketone->Racemic_Alcohol [Non-selective Reduction] (e.g., by another alcohol molecule) caption Proposed racemization via an oxidation-reduction cycle. G cluster_0 Unfavorable E2 Pathway (Basic) cluster_1 Favorable E1 Pathway (Acidic) node_e2_start Benzylic Alcohol node_e2_ts Transition State node_e2_start->node_e2_ts High Energy Barrier node_e2_end Alkene node_e2_ts->node_e2_end node_oh Poor Leaving Group (HO⁻) node_e2_ts->node_oh node_base Base (B⁻) node_e1_start Benzylic Alcohol node_e1_protonated Protonated Alcohol node_e1_start->node_e1_protonated + H⁺ node_e1_carbocation Benzylic Carbocation (Resonance Stabilized) node_e1_protonated->node_e1_carbocation node_h2o Good Leaving Group (H₂O) node_e1_protonated->node_h2o node_e1_end Alkene node_e1_carbocation->node_e1_end - H⁺ caption Comparison of elimination pathways for benzylic alcohols.

Caption: Comparison of elimination pathways for benzylic alcohols.

Troubleshooting Guide

This table provides a quick reference for diagnosing and resolving common stability issues.

Symptom Observed Potential Cause Recommended Action & Analysis
Decreasing Enantiomeric Excess (e.e.) RacemizationAction: Lower the reaction temperature. Reduce reaction time. Consider using a weaker, non-nucleophilic base (e.g., proton sponge instead of an alkoxide). Ensure a strictly inert atmosphere. Analysis: Time-course study using Chiral HPLC.
New Peak in RP-HPLC (less polar) Oxidation to KetoneAction: Use rigorously degassed solvents and maintain a strict inert (N₂ or Ar) atmosphere. Purify reagents to remove trace metal catalysts. Analysis: Co-inject with an authentic ketone standard. Confirm structure via LC-MS or NMR.
Appearance of Multiple Unidentified Products General DecompositionAction: Re-evaluate the compatibility of all reagents. The combination of a strong base and elevated temperature may be too harsh. Analysis: Perform a systematic stability study, testing the compound with each reaction component individually before combining them.
Low Mass Balance / Poor Recovery Degradation / PolymerizationAction: If elimination is suspected and confirmed, check the pH of the reaction mixture. Styrene derivatives can polymerize. Lower temperature and concentration. Analysis: Use ¹H NMR to check for broad signals indicative of polymer formation.

Experimental Protocols

Protocol 1: Stability Assessment Under Basic Conditions

This protocol outlines a systematic procedure to test the stability of (1R)-1-(4-bromo-3-methylphenyl)ethanol against a specific base.

Objective: To quantify the rate of racemization and formation of impurities over time.

Materials:

  • (1R)-1-(4-bromo-3-methylphenyl)ethanol

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Base to be tested (e.g., NaH, K₂CO₃, Et₃N)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials, magnetic stir bars

  • Inert atmosphere setup (N₂ or Ar line)

  • HPLC vials, syringes, and 0.22 µm filters

Procedure:

  • Prepare a stock solution of (1R)-1-(4-bromo-3-methylphenyl)ethanol and an internal standard in the chosen anhydrous, degassed solvent. A typical concentration is ~10 mg/mL.

  • In a clean, dry reaction vial under an inert atmosphere, add the desired amount of base (e.g., 1.1 equivalents).

  • Add a known volume of the stock solution to the vial to initiate the experiment. This is your t=0 sample point.

  • Immediately withdraw a small aliquot (~50 µL), quench it by adding it to a prepared HPLC vial containing a quenching agent (e.g., 1 mL of mobile phase with 0.1% acetic acid), and vortex.

  • Maintain the reaction mixture at the desired experimental temperature (e.g., 25 °C, 50 °C).

  • Withdraw and quench aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Analyze all quenched samples by both Chiral HPLC (Protocol 2) and a suitable achiral RP-HPLC method to monitor for both racemization and impurity formation.

  • Plot the % e.e. and the area % of the starting material and impurities against time to determine stability.

Protocol 2: Chiral HPLC Method for Monitoring Racemization

This method provides a robust starting point for resolving the enantiomers of 1-(4-bromo-3-methylphenyl)ethanol. Method optimization may be required based on your specific HPLC system. [8][9][10]

Parameter Recommended Condition
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IA, IB, IC, or CHIRALCEL® OD-H, OJ-H. (Daicel Corporation)
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 95:5 (v/v). Adjust for optimal resolution.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to improve resolution)
Detection UV at 220 nm or 254 nm
Injection Volume 5 - 10 µL

| Sample Preparation | Dilute the quenched reaction aliquot in the mobile phase to a concentration of ~0.1-0.5 mg/mL. Filter through a 0.22 µm syringe filter. |

Expected Outcome: The (R) and (S) enantiomers should be baseline resolved, allowing for accurate quantification of the enantiomeric excess (e.e.). The ketone impurity, if present, will likely have a very different retention time.

References

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]

  • Organic Chemistry Basics. (2023, February 9). E1 Elimination at the Benzylic position [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • Lauher, J. (2021, February 17). Benzylic and Allylic Substitution and Elimination Reactions [Video]. YouTube. Retrieved from [Link]

  • Pamina, G., et al. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 23(10), 2493. Retrieved from [Link]

  • Chatterjee, D., et al. (2011). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 20(3), 136-145. Retrieved from [Link]

  • Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(11). Retrieved from [Link]

  • Ashenhurst, J. (2015, April 16). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Retrieved from [Link]

  • Liu, W., et al. (2023). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 14(1), 3845. Retrieved from [Link]

  • Al-Hussain, L. A., & El-Shaheny, R. N. (2016). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry, 9, S113-S120. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 556-565. Retrieved from [Link]

  • Khan, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Retrieved from [Link]

  • Google Patents. (1997). EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Scribd. (n.d.). Enzymatic Pathway For Benzylic Chlorides. Retrieved from [Link]

  • Wójcik-Mizer, E., et al. (2022). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 27(13), 4242. Retrieved from [Link]

  • Sadeghmoghaddam, B., et al. (2017). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Catalysts, 7(12), 378. Retrieved from [Link]

  • Johnston, E. V., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13038-13043. Retrieved from [Link]

  • Ishii, H., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18353-18358. Retrieved from [Link]

Sources

Validation & Comparative

COA Interpretation Guide: (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for drug development professionals and research scientists. It moves beyond simple data listing to interpret the implications of the Certificate of Analysis (COA) for (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol .

CAS: 1438382-09-2 | Formula: C


H

BrO | M.W.: 215.09 g/mol [1][2]

Executive Summary: The "Why" Behind the Specs

In pharmaceutical synthesis, (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol is not merely a solvent or reagent; it is a chiral scaffold .[2] Its value lies entirely in its stereochemistry (the R-configuration) and the integrity of its functional handles (the aryl bromide and the secondary alcohol).[3]

As a Senior Application Scientist, I categorize this material into two distinct performance tiers based on synthesis origin:

  • Tier 1 (Biocatalytic Grade): Produced via enzymatic reduction.[3] Characterized by

    
     e.e. and zero heavy metals.[3] Ideal for late-stage GMP intermediates.[2][3]
    
  • Tier 2 (Chemical Resolution Grade): Produced via metal-catalyzed hydrogenation or kinetic resolution.[2][3] Often contains trace Ru/Ir and lower e.e. (

    
    ).[2][3] Suitable for early-stage discovery but risky for scale-up due to purification losses.[2]
    

This guide compares these tiers and provides the experimental logic to validate them.

Critical Quality Attributes (CQA) & Specification Comparison

The following table contrasts a high-performance COA against a standard technical grade. Use this to benchmark your supplier.[3]

Test ParameterHigh-Performance Spec (Tier 1) Standard/Technical Spec (Tier 2) Application Scientist Insight
Appearance White to off-white crystalline solidPale yellow solid or oilYellowing often indicates oxidation of the benzylic alcohol to the ketone precursor (1-(4-bromo-3-methylphenyl)ethanone).[2]
Purity (HPLC)

(Area %)

Impurities >1% can poison downstream Pd-catalysts during Suzuki couplings involving the Aryl-Br.[2][3]
Chiral Purity (e.e.)


Critical: A 2% drop in e.e.[2][3] can result in a 20% yield loss during final crystallization steps to purge the (S)-isomer.[2][3]
Identity (H-NMR) Conforms to structureConformsLook for the "Methyl Doublet" at ~1.4 ppm.[2][3] If it's a singlet, you have the ketone impurity.[3]
Identity (MS) M/M+2 ratio

1:1
N/AVerifies the presence of Bromine.[3][4]
Residual Metals Pd, Ru, Ir < 10 ppmNot TestedEssential if the material was made via Noyori Hydrogenation (Ru/Ir).[3]
Water (KF)


High water content interferes with water-sensitive protection steps (e.g., TBS-protection of the alcohol).[2][3]

Deep Dive: Analytical Validation Protocols

A COA is a claim; your lab must validate it.[3] Below are the self-validating protocols for the two most critical attributes: Chirality and Identity.

Protocol A: Chiral HPLC Validation (The "Gold Standard")

The (1S)-enantiomer is the primary impurity.[3] Standard C18 columns cannot see this. You must use a polysaccharide-based chiral stationary phase.[2][3][5]

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).[2][3]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[3] Note: The alcohol is polar; high hexane content is needed for retention.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Absorption of the phenyl ring).[3]

  • Expected Result:

    • (1R)-Enantiomer (Major): Retention time

      
       8–10 min.[2][3]
      
    • (1S)-Enantiomer (Minor): Retention time

      
       11–13 min (separation factor 
      
      
      
      ).[2][3]

Troubleshooting Tip: If peaks broaden, add 0.1% Diethylamine (DEA) to the mobile phase to suppress interaction with residual silanols, though this is less critical for neutral alcohols than for amines.[3]

Protocol B: 1H-NMR Interpretation Logic

Do not just check if the spectrum "looks right." Zoom in on these specific regions to detect common process impurities:

  • The Chiral Center (Quartet): Look at

    
     4.7–4.8 ppm.[3] This is the proton on the chiral carbon.[3]
    
    • Defect: If this signal is missing and you see a singlet at

      
       2.5 ppm, your sample is the Ketone  (1-(4-bromo-3-methylphenyl)ethanone).[2]
      
  • The Aromatic Region (6.9 – 7.5 ppm):

    • Defect: Synthesis starting from 4-bromo-3-methylaniline often leaves aniline residues.[2] Look for broad N-H peaks or shifted aromatic signals.[3]

  • Solvent Traps:

    • Biocatalytic routes often use MTBE or Ethyl Acetate for extraction.[3] Check

      
       1.2 (t) and 
      
      
      
      3.2 (s) or
      
      
      4.1 (q).[3]

Visualizing the Impact: Synthesis & Impurity Flow

The following diagram illustrates how the synthesis method dictates the impurity profile found on the COA.

COA_Logic Start Precursor: 1-(4-bromo-3-methylphenyl)ethanone Method_Bio Route A: Biocatalytic Reduction (KRED/NADH) Start->Method_Bio Green Chem Method_Chem Route B: Noyori Transfer Hydrogenation (Ru/Ir Catalyst) Start->Method_Chem Traditional Product_Bio (1R)-Alcohol (Tier 1 Grade) Method_Bio->Product_Bio >99.5% ee Product_Chem (1R)-Alcohol (Tier 2 Grade) Method_Chem->Product_Chem 95-98% ee Impurity_Bio Impurities: - Protein Residues - Buffer Salts - Trace Ketone Product_Bio->Impurity_Bio Impurity_Chem Impurities: - Heavy Metals (Ru/Ir) - (1S)-Enantiomer (2-5%) - Ligand Residues Product_Chem->Impurity_Chem Downstream Downstream Risk: Suzuki Coupling Failure or Racemization Impurity_Bio->Downstream Low Risk Impurity_Chem->Downstream Metal Poisoning

Figure 1: Synthesis origin determines the critical impurities.[3] Biocatalytic routes (Green) minimize metal poisoning risks in downstream coupling reactions.[3]

Decision Workflow for Researchers

When receiving a new batch, follow this logic gate to accept or reject the material.

Workflow Start Receive Sample (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol Check_Visual 1. Visual Inspection (White vs. Yellow) Start->Check_Visual Check_Chiral 2. Chiral HPLC (Is ee > 99.0%?) Check_Visual->Check_Chiral Pass (White) Action_Reject REJECT / RE-PURIFY (Recrystallize from Hexane/EtOAc) Check_Visual->Action_Reject Fail (Yellow/Oil) Check_NMR 3. H-NMR (Ketone < 1%?) Check_Chiral->Check_NMR Pass (>99%) Check_Chiral->Action_Reject Fail (<99%) Check_NMR->Action_Reject Fail (Ketone present) Action_Accept RELEASE for Synthesis Check_NMR->Action_Accept Pass

Figure 2: Quality Control Decision Tree. Note that yellowing is an early indicator of ketone contamination.

Scientific Context & Application Notes

The Bromine Handle

The 4-bromo substituent is the primary reactive site for downstream chemistry.[2]

  • Risk: If the COA shows high levels of de-brominated impurity (1-(3-methylphenyl)ethanol), this is catastrophic.[2][3] This impurity is often formed during aggressive hydrogenation (Route B) if the catalyst is not selective.[3]

  • Verification: Check the Mass Spectrum.[3] A pure bromo-compound must show the characteristic 1:1 doublet at m/z 214 and 216 (for the molecular ion region). If the M peak is dominant without the M+2, de-bromination has occurred.[3]

Stability & Storage[2]
  • Hygroscopicity: Secondary alcohols can be hygroscopic.[3] A "Water Content" >0.5% on the COA suggests poor packaging.[3]

  • Recommendation: Store at 2–8°C under Argon. The benzylic position is susceptible to air oxidation back to the ketone.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89581083, (1R)-1-(4-bromo-3-methylphenyl)ethanol. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[3] Green Chemistry. (Contextual grounding for Biocatalytic Route analysis).

Sources

Reference Standards for 4-Bromo-3-methyl-alpha-methylbenzyl alcohol: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-3-methyl-alpha-methylbenzyl alcohol (CAS: 5391-88-8 for racemate; 76155-78-7 for R-enantiomer) is a critical chiral intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring a halogenated aromatic ring and a chiral center—presents specific analytical challenges.

This guide objectively compares the three primary reference standard strategies available to researchers: Custom-Qualified Primary Standards , Commercial Research-Grade Materials , and Racemic Surrogate Standards . We provide experimental protocols to validate these materials, ensuring data integrity in drug development workflows.

Part 1: The Analytical Challenge

The reliability of your analytical data is directly proportional to the quality of your reference standard. For this specific molecule, three critical attributes must be controlled:

  • Chiral Purity: The alpha-methyl group creates a chiral center. Commercial "enantiopure" reagents often degrade or racemize, requiring strict enantiomeric excess (ee) verification.

  • Halogenated Impurities: The bromine substituent is labile under palladium-catalyzed cross-coupling conditions. Des-bromo impurities must be quantified.

  • Ketone Precursor Carryover: The synthesis typically involves reducing 1-(4-bromo-3-methylphenyl)ethanone. Residual ketone has a significantly different UV response factor, skewing purity calculations if not separated.

Part 2: Comparative Analysis of Standard Types

The following table compares the performance and risk profile of the three standard "alternatives."

FeatureOption A: Custom-Qualified Primary Standard Option B: Commercial Research Grade Option C: Racemic Surrogate Standard
Definition Material fully characterized via Mass Balance (TGA, ROI, HPLC) or qNMR.Catalog reagent (e.g., "97% purity") used "as is" or with simple correction.Racemic mixture used to identify retention times for enantiomers.
Accuracy High (>99.5% Confidence) . Absolute quantification.Low to Moderate . Purity often determined by GC-FID, missing non-volatiles.N/A for Purity . Qualitative ID only.
Chiral Fidelity Verified by Chiral HPLC.Often unverified; risk of 1-5% enantiomeric impurity.50:50 mixture by definition.
Cost/Time High / 2-3 Weeks.Low / Immediate.Low / Immediate.
Best Use Case GMP Release Testing, Clinical Batches, Stability Studies.Early Discovery, Route Scouting, TLC spotting.Method Development, Peak Identification.
Risk Factor Low . Traceable to SI units (via qNMR).High . Batch-to-batch variability affects potency calculations.Medium . Cannot be used for chiral purity quantification of the single enantiomer without response factor verification.
Decision Matrix: When to Upgrade?
  • Use Option B when you are screening reaction conditions and relative conversion is sufficient.

  • Use Option C when developing your Chiral HPLC method to ensure you can resolve both enantiomers.

  • Use Option A immediately upon entering Process Development or GLP Tox studies.

Part 3: Experimental Validation Protocols

To elevate a material to "Reference Standard" status, you must validate it using the following self-validating protocols.

Protocol 1: Absolute Purity via qNMR (The "Gold Standard")

Why this works: qNMR provides absolute purity without requiring an identical reference standard, relying instead on a certified internal standard (IS).

Reagents:

  • Analyte: ~20 mg of 4-bromo-3-methyl-alpha-methylbenzyl alcohol (dried).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange broadening).

Procedure:

  • Weighing: Accurately weigh analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse Angle: 90°[1][2]

    • Relaxation Delay (D1):

      
       seconds (5x T1 of the longest proton).
      
    • Scans: 64.

    • Temperature: 298 K.[2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.
Protocol 2: Chiral HPLC Method (Enantiomeric Purity)

Why this works: This specific alcohol interacts well with Amylose-based selectors via hydrogen bonding and


-

interactions.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v). Note: Ethanol can be substituted for IPA if peak tailing occurs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Targeting the benzene ring absorption).

  • Temperature: 25°C.

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor:

    
    .
    
  • Enantiomeric Excess (ee):

    
     for Reference Standard grade.
    
Part 4: Visualization of Qualification Workflows

The following diagrams illustrate the logical flow for qualifying this reference standard.

Diagram 1: The Qualification Hierarchy

This flowchart guides the researcher in selecting the correct qualification path based on the material source.

QualificationHierarchy Start Source Material Comm Commercial Catalog Grade (e.g., 97%) Start->Comm Synth In-House Synthesis (Crude) Start->Synth Decision Intended Use? Comm->Decision Action2 Purification (Recrystallization from Hexane/EtOAc) Synth->Action2 PathA Route Scouting / TLC Decision->PathA Research PathB GLP / GMP / Quantification Decision->PathB Development Action1 Use As Is (Correct for % Purity) PathA->Action1 PathB->Action2 qNMR qNMR Analysis (Absolute Purity) Action2->qNMR HPLC Chiral HPLC + Impurity Profiling Action2->HPLC Final Qualified Reference Standard (CoA Generated) qNMR->Final Purity Value HPLC->Final ID & Chiral Purity

Caption: Decision logic for selecting and qualifying reference standards based on the stage of drug development.

Diagram 2: Chiral Separation Mechanism

Visualizing the interaction required for successful separation on the recommended column.

ChiralInteraction Analyte 4-bromo-3-methyl- alpha-methylbenzyl alcohol Interaction1 H-Bonding (Hydroxyl Group) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Interaction3 Steric Fit (Methyl/Bromo Inclusion) Analyte->Interaction3 Selector Amylose-tris (3,5-dimethylphenylcarbamate) (Stationary Phase) Result Enantiomeric Separation Selector->Result Differential Retention Interaction1->Selector Interaction2->Selector Interaction3->Selector

Caption: Mechanistic interactions between the analyte and the Chiralpak AD-H stationary phase.

References
  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[3][4] Retrieved from [Link]

  • Daicel Corporation. Chiralpak AD-H Instruction Manual. (2024).[1] Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. (2012). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.